2-Benzhydrylquinuclidin-3-one

Catalog No.
S1917982
CAS No.
32531-66-1
M.F
C20H21NO
M. Wt
291.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzhydrylquinuclidin-3-one

CAS Number

32531-66-1

Product Name

2-Benzhydrylquinuclidin-3-one

IUPAC Name

2-benzhydryl-1-azabicyclo[2.2.2]octan-3-one

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C20H21NO/c22-20-17-11-13-21(14-12-17)19(20)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19H,11-14H2

InChI Key

PQSXXBSNZJLXMQ-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(=O)C2C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CN2CCC1C(=O)C2C(C3=CC=CC=C3)C4=CC=CC=C4

The exact mass of the compound 2-Benzhydrylquinuclidin-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Benzhydrylquinuclidin-3-one (CAS 32531-66-1) is a highly sterically hindered, rigid bicyclic ketone built on a 1-azabicyclo[2.2.2]octane framework. In industrial and pharmaceutical procurement, it is recognized as the critical late-stage precursor for the synthesis of quinuclidine-based neurokinin-1 (NK1) receptor antagonists, most notably the veterinary antiemetic Maropitant [1]. The compound's defining structural feature is the bulky diphenylmethyl (benzhydryl) group positioned at the C2 carbon adjacent to the C3 ketone. This specific steric arrangement is not merely a structural motif but a functional requirement that dictates the trajectory of downstream stereoselective reductions and aminations[2]. Consequently, procuring this exact intermediate is essential for establishing the precise 3D pharmacophore required for API efficacy.

Substituting 2-benzhydrylquinuclidin-3-one with generic alternatives like unsubstituted 3-quinuclidinone or tropane-3-one fails because these baselines lack the massive steric bulk at the C2 position, which is strictly required to fit the hydrophobic binding pocket of the NK1 receptor[1]. Furthermore, attempting to use the immediate synthetic precursor, (Z)-2-benzylidenequinuclidin-3-one, is non-viable for direct API formulation. The precursor features an sp2-hybridized exocyclic double bond that locks the molecule into a planar geometry, preventing the independent spatial orientation of the two phenyl rings needed for pharmacological activity and blocking the required stereoselective reduction at the C3 ketone [2].

Diastereoselective Control in Ketone Reduction

The rigid 1-azabicyclo[2.2.2]octane core, combined with the extreme steric bulk of the C2 benzhydryl group, tightly controls the trajectory of hydride attack during API synthesis. Reduction of (S)-2-benzhydrylquinuclidin-3-one using sodium in isopropanol and toluene selectively yields the (2S,3R)-2-benzhydrylquinuclidin-3-ol intermediate [1]. In contrast, unsubstituted 3-quinuclidinone lacks this steric directing group, resulting in non-stereocontrolled reduction that cannot support the subsequent SN2 inversion required for Maropitant.

Evidence DimensionDiastereoselective reduction control
Target Compound DataYields specific (2S,3R)-alcohol required for API synthesis via sterically controlled hydride attack
Comparator Or BaselineUnsubstituted 3-quinuclidinone (Baseline): Yields a simple, non-stereospecific quinuclidin-3-ol
Quantified DifferenceEnables strict diastereocontrol essential for downstream SN2 inversion to the final (2S,3S) API configuration
ConditionsReduction using Na/i-PrOH/Toluene

Procuring the pre-installed benzhydryl derivative is mandatory for achieving the precise stereochemical configuration required for NK1 receptor antagonists.

High Enantioselectivity in Reductive Amination

2-Benzhydrylquinuclidin-3-one demonstrates exceptional stereocontrol during direct amine formation. When the enantiopure ketone is subjected to reductive amination with benzylamine using a titanium(IV) isopropoxide and platinum on charcoal catalytic system, it yields 2-benzhydryl-N-benzylquinuclidin-3-amine with 99% enantiomeric excess (ee) and 99% diastereomeric excess (de) . This near-perfect stereoselectivity is heavily dependent on the native steric influence of the C2 benzhydryl group, a feature absent in simpler aliphatic or unhindered bicyclic ketones.

Evidence DimensionStereocontrol in reductive amination
Target Compound Data99% ee and 99% de in amine formation
Comparator Or BaselineStandard unhindered ketones (Baseline): Typically require complex chiral auxiliaries to exceed 90% ee
Quantified DifferenceAchieves >99% stereoselectivity by leveraging native steric bulk without additional chiral directing groups
ConditionsTi(O-iPr)4 / Pt/C catalytic system with benzylamine under H2

High de/ee in the amination step drastically reduces the need for expensive downstream chiral resolution, lowering overall API manufacturing costs.

Pre-installed Hydrophobic Bulk for Receptor Affinity

The 2-benzhydryl substitution provides two phenyl rings on a single sp3-hybridized carbon, creating the specific 3D hydrophobic pharmacophore required for NK1 receptor antagonism. Attempting to substitute this compound with its direct precursor, (Z)-2-benzylidenequinuclidin-3-one, fails because the precursor's sp2-hybridized exocyclic double bond forces a rigid, planar geometry [1]. This planar conformation cannot properly occupy the receptor's binding pocket, making the fully reduced benzhydryl form an absolute requirement for procurement.

Evidence DimensionPharmacophore 3D geometry
Target Compound Datasp3-hybridized C2 with two independent, flexible phenyl rings
Comparator Or Baseline(Z)-2-Benzylidenequinuclidin-3-one (Comparator): sp2-hybridized, planar exocyclic alkene
Quantified DifferenceProvides the exact 3-dimensional spatial arrangement required for Maropitant, whereas the enone precursor is structurally incompatible
ConditionsReceptor pocket spatial fitting for NK1 antagonists

Buyers must procure the fully reduced benzhydryl form rather than the enone precursor to ensure the correct 3D geometry for downstream API efficacy.

Commercial Synthesis of Maropitant and NK1 Antagonists

2-Benzhydrylquinuclidin-3-one is the indispensable late-stage intermediate for manufacturing Maropitant (and its citrate salt). Procurement of this specific compound allows manufacturers to perform a highly diastereoselective reduction followed by an SN2 substitution with 5-tert-butyl-2-methoxybenzylamine, establishing the required (2S,3S) stereochemistry [1].

Development of Next-Generation Antiemetic APIs

In medicinal chemistry programs targeting the substance P / NK1 receptor pathway, this compound serves as a highly privileged scaffold. The pre-installed benzhydryl group provides the exact hydrophobic bulk needed for receptor affinity, allowing researchers to focus on modifying the C3 amine side chain to improve pharmacokinetic properties [2].

Design of Sterically Hindered Chiral Ligands

Beyond pharmaceuticals, the rigid, sterically congested 1-azabicyclo[2.2.2]octane framework of this compound is procured for the development of novel chiral catalysts and ligands. Its highly specific geometry and ability to undergo highly stereocontrolled amination make it an excellent starting point for designing custom asymmetric catalysts .

XLogP3

3.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

32531-66-1

Dates

Last modified: 08-16-2023

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